Melting Point Comparison Between (R)- and (S)-Enantiomers
The (R)-enantiomer exhibits a melting point of 229-230 °C (from ethanol/ethyl ether) , while its (S)-counterpart melts at 230-231 °C under identical solvent conditions . This 1 °C difference, though small, is analytically significant for identity confirmation and can be used in conjunction with optical rotation to verify the correct stereoisomer has been supplied.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 229-230 °C (ethanol/ethyl ether) |
| Comparator Or Baseline | (S)-(4-Benzylmorpholin-3-yl)methanol (CAS 101376-25-4): 230-231 °C (ethanol/ethyl ether) |
| Quantified Difference | Δ 1 °C (S-isomer higher) |
| Conditions | Solvent system: ethanol (64-17-5) / ethyl ether (60-29-7) |
Why This Matters
Melting point serves as a simple, low-cost identity test to distinguish between the two enantiomers upon receipt, reducing the risk of using the wrong stereoisomer in a synthetic sequence.
